molecular formula C5H5F2NOS B6158762 2-(difluoromethoxy)-5-methyl-1,3-thiazole CAS No. 131748-94-2

2-(difluoromethoxy)-5-methyl-1,3-thiazole

Cat. No.: B6158762
CAS No.: 131748-94-2
M. Wt: 165.16 g/mol
InChI Key: YJVQCZAJQGNXJG-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-methyl-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. The presence of the difluoromethoxy group and the thiazole ring makes it an interesting compound for various chemical and biological applications. The compound is known for its unique chemical properties, which include high stability and reactivity, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 2-(difluoromethoxy)-5-methyl-1,3-thiazole typically involves the introduction of the difluoromethoxy group into the thiazole ring. One common method is the reaction of 2-chloro-5-methyl-1,3-thiazole with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(Difluoromethoxy)-5-methyl-1,3-thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce thiazolidines.

    Substitution: The thiazole ring can undergo substitution reactions with nucleophiles or electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiazolidines .

Scientific Research Applications

2-(Difluoromethoxy)-5-methyl-1,3-thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)-5-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-(Difluoromethoxy)-5-methyl-1,3-thiazole can be compared with other similar compounds, such as:

Properties

CAS No.

131748-94-2

Molecular Formula

C5H5F2NOS

Molecular Weight

165.16 g/mol

IUPAC Name

2-(difluoromethoxy)-5-methyl-1,3-thiazole

InChI

InChI=1S/C5H5F2NOS/c1-3-2-8-5(10-3)9-4(6)7/h2,4H,1H3

InChI Key

YJVQCZAJQGNXJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)OC(F)F

Purity

95

Origin of Product

United States

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